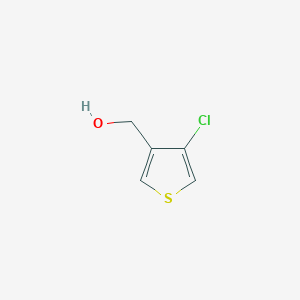

(4-Chlorothiophen-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorothiophen-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClOS/c6-5-3-8-2-4(5)1-7/h2-3,7H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMINNRXCTLTCFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 4 Chlorothiophen 3 Yl Methanol and Its Derivatives

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group attached to the thiophene (B33073) ring is a primary alcohol and, as such, undergoes typical alcohol reactions, including oxidation, nucleophilic substitution, and esterification.

Oxidation Reactions Leading to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of (4-Chlorothiophen-3-yl)methanol can be selectively oxidized to form either the corresponding aldehyde, 4-chlorothiophene-3-carbaldehyde (B3024029), or the carboxylic acid, 4-chlorothiophene-3-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents are employed for the synthesis of the aldehyde. Reagents such as Pyridinium chlorochromate (PCC) are effective for this transformation, typically carried out in an anhydrous solvent like dichloromethane (B109758) to prevent over-oxidation to the carboxylic acid. chemistrysteps.comlibretexts.orgmsu.edu Another suitable reagent for the oxidation of benzylic and allylic alcohols to aldehydes is manganese dioxide (MnO2), which offers the advantage of reacting under neutral conditions. psu.eduorgsyn.orgd-nb.info

For the preparation of 4-chlorothiophene-3-carboxylic acid, stronger oxidizing agents are required. Chromic acid, generated in situ from chromium trioxide (CrO3) in aqueous sulfuric acid (Jones reagent), can oxidize primary alcohols to carboxylic acids. evitachem.com However, care must be taken as the thiophene ring can be sensitive to strongly acidic and oxidizing conditions. A milder alternative for the oxidation of aldehydes to carboxylic acids, which could be a second step after initial alcohol oxidation, involves using reagents like sodium hypochlorite. evitachem.com

| Oxidizing Agent | Product | Reaction Conditions |

| Pyridinium chlorochromate (PCC) | 4-Chlorothiophene-3-carbaldehyde | Anhydrous dichloromethane (CH2Cl2) |

| Manganese dioxide (MnO2) | 4-Chlorothiophene-3-carbaldehyde | Refluxing in a non-polar solvent like hexane |

| Jones Reagent (CrO3/H2SO4) | 4-Chlorothiophene-3-carboxylic acid | Aqueous acetone |

Nucleophilic Substitution and Esterification Reactions Involving the Hydroxyl Moiety

The hydroxyl group of this compound can be converted into a better leaving group, facilitating nucleophilic substitution reactions. A common method to achieve this is by reaction with thionyl chloride (SOCl2), which converts the alcohol into the corresponding chloride, 4-chloro-3-(chloromethyl)thiophene. ccspublishing.org.cnpku.edu.cnlibretexts.org This reaction typically proceeds with inversion of configuration if a chiral center were present and is often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. doubtnut.com

Esterification of this compound can be achieved through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. cetjournal.itresearchgate.net For a more rapid and often higher-yielding reaction, an acid chloride or anhydride (B1165640) can be used, usually in the presence of a base like pyridine to scavenge the acidic byproduct. uhcl.edumdpi.com For example, reaction with acetic anhydride would yield (4-chlorothiophen-3-yl)methyl acetate (B1210297). cetjournal.itsciencemadness.org

| Reagent | Product Type | General Conditions |

| Thionyl chloride (SOCl2) | Alkyl chloride | Inert solvent, often with a base (e.g., pyridine) |

| Carboxylic Acid (R-COOH) | Ester | Acid catalyst (e.g., H2SO4), reflux |

| Acid Chloride (R-COCl) | Ester | Base (e.g., pyridine), inert solvent |

| Acetic Anhydride | Acetate Ester | Base (e.g., pyridine) or acid catalyst |

Reactivity of the Chlorothiophene Moiety

The chlorothiophene ring in this compound is an aromatic system that can undergo electrophilic substitution and cross-coupling reactions. The presence of both a chlorine atom and a hydroxymethyl group influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns on Chlorothiophene Rings

Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, preferentially at the α-positions (C2 and C5). chemicalbook.com The directing effects of the substituents on the ring determine the position of further substitution. In this compound, we have a chlorine atom at the 4-position and a hydroxymethyl group at the 3-position.

The chlorine atom is a deactivating but ortho, para-directing group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. organicchemistrytutor.comulethbridge.calibretexts.org The hydroxymethyl group is a weakly deactivating, ortho, para-directing group. In this specific substitution pattern, the C2 and C5 positions are the most activated sites for electrophilic attack. The chlorine at C4 will direct incoming electrophiles to the C5 position. The hydroxymethyl group at C3 will direct to the C2 and C5 positions. Therefore, electrophilic substitution is most likely to occur at the C5 position, and to a lesser extent at the C2 position.

| Existing Substituents | Directing Effect | Predicted Position of Electrophilic Attack |

| 4-Chloro | Deactivating, ortho, para-directing | C5 |

| 3-Hydroxymethyl | Weakly deactivating, ortho, para-directing | C2, C5 |

| Combined Effect | Overall deactivation, directing to C5 and C2 | Primarily C5, secondarily C2 |

Cross-Coupling Reactions Involving Halogenated Thiophenes (e.g., Suzuki Reactions)

The chlorine atom on the thiophene ring serves as a handle for various transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. copernicus.orgderpharmachemica.commdpi.com This reaction involves the coupling of the chlorothiophene derivative with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netrsc.org

The Suzuki coupling allows for the formation of a new carbon-carbon bond at the position of the chlorine atom, enabling the synthesis of a wide array of 4-aryl or 4-heteroaryl-3-(hydroxymethyl)thiophenes. The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific substrates being coupled. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, suitable catalytic systems have been developed to facilitate their coupling. mdpi.com

Transition Metal-Catalyzed Reactivity of Chlorothiophene Derivatives

Chlorothiophene derivatives are versatile substrates in a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. These reactions allow for the synthesis of more complex molecular architectures.

Commonly employed cross-coupling reactions include:

Suzuki Coupling: This reaction pairs the chlorothiophene derivative with a boronic acid or ester in the presence of a palladium catalyst. beilstein-journals.org

Stille Coupling: This involves the reaction of the chlorothiophene with an organotin compound, also catalyzed by palladium. beilstein-journals.org

Negishi Coupling: In this case, an organozinc reagent is coupled with the chlorothiophene derivative, typically using a palladium or nickel catalyst.

Beyond these classical methods, direct C-H bond functionalization has emerged as a powerful tool. rsc.org Palladium-catalyzed direct arylation, for instance, allows for the formation of C-C bonds by reacting the thiophene's C-H bond with an aryl halide, avoiding the pre-functionalization step of creating an organometallic reagent. beilstein-journals.org For 3-substituted thiophenes, however, direct arylation can sometimes lead to a mixture of C2 and C5-arylated products. beilstein-journals.org

Nickel catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, have proven effective in the polymerization of chlorothiophenes. researchgate.netacs.org This process can proceed through a C-H functionalization polycondensation, using either a stoichiometric amount of a magnesium amide or a Grignard reagent with a catalytic amount of a secondary amine. acs.org

| Reaction Type | Catalyst System (Example) | Reactant Partner | Bond Formed | Ref. |

| Suzuki Coupling | Palladium catalyst | Boronic acid/ester | C-C | beilstein-journals.org |

| Stille Coupling | Palladium catalyst | Organotin compound | C-C | beilstein-journals.org |

| Negishi Coupling | Palladium or Nickel catalyst | Organozinc reagent | C-C | |

| Direct C-H Arylation | Palladium catalyst (e.g., Pd(OAc)₂) | Aryl halide | C-C | beilstein-journals.org |

| Polymerization | Nickel catalyst with NHC ligand | Another chlorothiophene monomer | C-C | researchgate.netacs.org |

Carbon-Hydrogen and Carbon-Carbon Bond Cleavage in Thiophenemethanols

The cleavage of carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds is a critical aspect of the reactivity of thiophenemethanols and their derivatives. While C-C bond cleavage within the stable aromatic thiophene ring is challenging, the functional groups attached to it provide reactive sites. nih.gov

C-H Bond Cleavage: The functionalization of C-H bonds at the β-positions (C3 and C4) of the thiophene ring is generally more difficult than at the α-positions (C2 and C5). rsc.org However, specific palladium-catalyzed methods have been developed to activate these β-positions. One such strategy involves an intramolecular palladium 1,4-migration. In this process, oxidative addition of a 2-(2-bromoaryl)thiophene to palladium is followed by the migration of the palladium atom, which activates a β-C-H bond for subsequent coupling reactions. rsc.org Thioether groups can also act as directing groups in transition metal-catalyzed remote C-H functionalization, guiding the catalyst to a specific C-H bond. rsc.orgresearchgate.net

C-C Bond Cleavage: The cleavage of the C-C bond between the thiophene ring and the methanol (B129727) group, or within the side chain of more complex derivatives, can occur under specific conditions. Industrially, processes like naphtha hydrocracking can break down aromatic skeletons, but these often require harsh conditions of high temperature and pressure. nih.gov In a laboratory setting, C-C bond cleavage in stable aromatic compounds is rare but has been observed with specialized reagents like multinuclear titanium hydrides for benzene (B151609). nih.gov For thiophenemethanols, such cleavage would likely proceed through oxidative pathways or rearrangement of unstable intermediates formed during a reaction. nih.gov

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these reactions is crucial for controlling their outcomes and developing new synthetic methods.

Elucidation of Reaction Pathways and Intermediate Species

The mechanisms of transition metal-catalyzed reactions involving thiophenes generally follow a catalytic cycle. For palladium-catalyzed cross-coupling reactions, this cycle typically involves three main steps: fiveable.me

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (e.g., chlorothiophene), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate. fiveable.me

Transmetalation: The organometallic partner (e.g., from a Suzuki or Stille reaction) transfers its organic group to the palladium(II) complex, replacing the halide. fiveable.me

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. fiveable.me

In direct C-H activation, the mechanism can be more complex. For palladium-catalyzed 1,4-migration followed by direct arylation, a proposed mechanism involves the initial oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by the key 1,4-palladium migration from the aryl group to the thiophene C3 position. This is then followed by a direct arylation step. rsc.org

In rhodium-catalyzed reactions, such as the C-H/C-H cross-coupling of benzylthioethers with thiophenes, a proposed mechanism involves the coordination of the Rh(III) catalyst to the thioether, followed by a thioether-directed C-H activation to form a rhodium intermediate. researchgate.net This intermediate then reacts with the thiophene to generate the cross-coupled product. researchgate.net

The study of reaction pathways is not limited to catalytic cycles. For instance, theoretical studies using density functional theory (DFT) have been employed to investigate the atmospheric oxidation pathways of thiophene initiated by radicals like the hydroperoxyl radical (HO₂). researchgate.net Similarly, the photocyclization pathways of styrylthiophenes to form thiahelicenes have been elucidated through a combination of experimental work and theoretical calculations. acs.org

Role of Catalysts in Modulating Regioselectivity and Reactivity in Thiophene Functionalization

The choice of catalyst and reaction conditions plays a pivotal role in controlling the regioselectivity of thiophene functionalization, determining which position on the thiophene ring reacts.

Heterogeneous catalysts like palladium on carbon (Pd/C) have been shown to provide excellent C3-selective arylation of thiophenes under mild conditions, without the need for ligands or additives. nih.govresearchgate.net This offers a practical and environmentally friendly approach to specific functionalization.

In rhodium-catalyzed annulation reactions of 1,2,3-thiadiazoles with alkynes to form thiophenes, the regioselectivity is influenced by both the electronic and steric properties of the alkyne substituent and the nature of the rhodium catalyst itself. bohrium.com Computational and experimental studies have helped to create a framework for predicting the regiochemical outcome of these reactions. bohrium.com

In palladium-catalyzed direct arylation of 3-substituted thiophenes, regioselectivity can be a challenge. However, using a bromo-substituent as a blocking group at the C2 position can effectively direct the arylation to the C5 position. beilstein-journals.org This blocking group can then be used in a subsequent coupling reaction, allowing for the synthesis of non-symmetrically 2,5-di-substituted thiophenes. beilstein-journals.org

The ligand on the metal catalyst is also a critical factor. For the nickel-catalyzed polymerization of chlorothiophenes, catalysts bearing N-heterocyclic carbene (NHC) ligands showed superior performance and control over the polymerization compared to those with phosphine (B1218219) ligands like dppe. acs.org Similarly, in Suzuki-Miyaura cross-coupling reactions, the choice of a specific phosphine ligand, such as RuPhos, in combination with a palladium source like Pd(OAc)₂, can be crucial for achieving high yields. nih.gov

Advanced Spectroscopic Methods

Advanced spectroscopic methods offer a non-destructive means to probe the molecular structure of this compound. Each method provides unique insights into the compound's atomic composition, bonding, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the magnetic environments of hydrogen (¹H) and carbon (¹³C) nuclei. researchgate.net While complete, experimentally assigned NMR data for this compound is not extensively detailed in peer-reviewed literature, the expected spectra can be predicted based on the molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the alcohol proton, the methylene (B1212753) protons, and the two aromatic protons on the thiophene ring.

Thiophene Protons: Two signals are anticipated for the protons on the thiophene ring (H-2 and H-5). These would appear as doublets due to coupling with each other. Their chemical shifts would be in the aromatic region, typically between 7.0 and 7.5 ppm.

Methylene Protons (-CH₂OH): The two protons of the methylene group are expected to produce a singlet or a doublet (if coupled to the hydroxyl proton) around 4.5-4.8 ppm.

Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift is variable depending on concentration and solvent, but could appear between 2.0 and 4.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum should display five unique signals, corresponding to each carbon atom in a different chemical environment.

Thiophene Carbons: Four signals are expected for the thiophene ring carbons. The carbon bearing the chlorine atom (C-4) and the carbon attached to the methanol group (C-3) would be significantly influenced by these substituents. The other two ring carbons (C-2 and C-5) would also have distinct chemical shifts. These signals are typically found in the range of 120-145 ppm.

Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to appear in the range of 55-65 ppm.

Predicted chemical shift values provide a basis for the structural confirmation of synthesized samples. sigmaaldrich.comcarlroth.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values and may vary based on solvent and experimental conditions.

| ¹H NMR Spectroscopy | ||

|---|---|---|

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H-2 (Thiophene) | ~7.3 | Doublet (d) |

| H-5 (Thiophene) | ~7.1 | Doublet (d) |

| -CH₂OH | ~4.7 | Singlet (s) or Doublet (d) |

| -OH | Variable (e.g., ~2.5) | Broad Singlet (br s) |

| ¹³C NMR Spectroscopy | ||

| Carbon | Predicted Chemical Shift (ppm) | |

| C-2 (Thiophene) | ~125 | |

| C-3 (Thiophene) | ~142 | |

| C-4 (Thiophene) | ~122 | |

| C-5 (Thiophene) | ~127 | |

| -CH₂OH | ~58 |

FT-IR Spectroscopy:

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.

C-H Stretch: Aromatic C-H stretching vibrations of the thiophene ring are anticipated around 3100 cm⁻¹. Aliphatic C-H stretching from the methylene group would appear just below 3000 cm⁻¹.

C-O Stretch: A strong band for the C-O stretching of the primary alcohol is expected in the 1000-1050 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine bond stretch typically appears as a strong band in the 600-800 cm⁻¹ range.

Thiophene Ring Vibrations: C=C stretching vibrations within the thiophene ring are expected in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. nih.govnih.gov Non-polar bonds often give stronger Raman signals.

C-S Stretch: The C-S bond vibrations in the thiophene ring are expected to be visible in the Raman spectrum, typically in the 600-700 cm⁻¹ region.

Symmetric Ring Breathing: A symmetric "breathing" mode of the thiophene ring often produces a strong Raman signal.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| O-H | Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretch | ~3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| C=C (Thiophene) | Stretch | 1400 - 1600 | Medium-Weak |

| C-O | Stretch | 1000 - 1050 | Strong |

| C-Cl | Stretch | 600 - 800 | Strong |

| C-S | Stretch | 600 - 700 | Weak (Raman Active) |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. open.edudokumen.pub For this compound (C₅H₅ClOS), the nominal molecular weight is 148.61 g/mol . chemscene.com

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak. chemscene.com Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks: the M⁺ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a characteristic intensity ratio of approximately 3:1. Sulfur isotopes (³²S, ³³S, ³⁴S) also contribute to the M+1 and M+2 peaks, but their effect is less pronounced than that of chlorine.

High-Resolution Mass Spectrometry (HR-MS) can determine the elemental composition of the molecule by providing a highly accurate mass measurement. The calculated exact mass for the most abundant isotopic composition of this compound, [C₅H₅³⁵ClOS]⁺, is 147.9722 m/z.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. upi.edu The chromophore in this compound is the substituted thiophene ring.

Thiophene itself exhibits strong absorption bands in the UV region due to π→π* electronic transitions. nih.gov The presence of substituents, a chlorine atom and a hydroxymethyl group, is expected to influence the position and intensity of these absorption maxima (λmax). researchgate.netbeilstein-journals.org The chlorine atom, acting as an auxochrome, can cause a slight red shift (bathochromic shift) of the absorption bands compared to unsubstituted thiophene. Detailed experimental UV-Vis spectra for this specific compound are not widely reported, but absorption is expected in the 230-260 nm range in common solvents like methanol or ethanol. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. wikipedia.org

A search of crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been publicly reported. Without experimental data, the molecular conformation can be discussed based on theoretical principles.

Spectroscopic and Structural Characterization of 4 Chlorothiophen 3 Yl Methanol and Its Analogs

Spectroscopic and Crystallographic Analysis

The supramolecular architecture of (4-Chlorothiophen-3-yl)methanol and its analogs is dictated by a complex interplay of various intermolecular interactions. The presence of a hydroxyl group, a chlorine substituent, and an aromatic thiophene (B33073) ring provides multiple sites for hydrogen bonding, halogen bonding, and π-interactions, which collectively determine the crystal packing. acs.orglibretexts.org The study of these non-covalent forces is fundamental to crystal engineering, as they govern the physical properties of the solid-state material. rsc.orgnih.gov

Hydrogen Bonding: The primary and strongest intermolecular interaction governing the crystal structure of compounds containing a hydroxyl group is hydrogen bonding. libretexts.org In this compound, the alcohol moiety acts as both a hydrogen bond donor (via the hydroxyl proton) and acceptor (via the oxygen lone pairs). This typically leads to the formation of robust O-H···O hydrogen-bonded chains or cyclic synthons. nih.gov For instance, methanol (B129727) itself is known to form linear chains and cyclic hexamers in the solid state and on surfaces, a behavior that can be expected in its thiophene analogs. nih.gov

Halogen Bonding and Other Halogen Interactions: The chlorine atom on the thiophene ring introduces the possibility of halogen bonding, a directional non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a Lewis base. acs.orgulb.ac.be Thiophene derivatives have been studied as platforms for halogen-bond-driven self-assembly, forming conventional N···I and C-X···N (X=Cl, Br, I) motifs. acs.orgulb.ac.be In the case of this compound and its analogs, the chlorine atom can interact with the hydroxyl oxygen (C-Cl···O), the thiophene sulfur (C-Cl···S), or the π-system of an adjacent ring (C-Cl···π).

Furthermore, short halogen···halogen contacts, such as Cl···Cl, can contribute to the cohesion of the supramolecular architecture. nih.gov Analysis of the Cambridge Structural Database (CSD) reveals that bifurcated C–H···Cl hydrogen bonds are a recurring packing feature in many chloro-substituted heterocyclic compounds, further stabilizing the crystal lattice. mdpi.com

π-π Stacking and Other Weak Interactions: The aromatic thiophene rings are capable of engaging in π-π stacking interactions, which are crucial for the charge-transport properties of many organic electronic materials. rsc.orgnottingham.ac.uk These interactions can result in various packing arrangements, including face-to-face, slipped-stack, or herringbone motifs. rsc.orghhu.de In the crystal structure of (E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, for example, molecules are linked by face-to-face π-stacking between both the thiophene and benzene (B151609) rings, forming corrugated sheets. iucr.orgresearchgate.net

Crystal Packing Motifs: The combination of the aforementioned interactions gives rise to distinct crystal packing motifs.

1D Chains: Frequently formed through strong, directional interactions like O-H···O or C-H···O hydrogen bonds, linking molecules head-to-tail. nih.govnih.gov

2D Sheets: Arise when 1D chains are further linked by weaker interactions such as π-π stacking or C-H···Cl contacts. This can lead to lamellar or corrugated sheet structures. iucr.orghhu.de

Herringbone Packing: A common motif for aromatic molecules where there is no significant π-π overlap. Instead, molecules are arranged in a "T-shaped" or edge-to-face manner, often stabilized by C-H···π interactions. rsc.orgnih.gov

The specific motif adopted by this compound or its analogs depends on a delicate balance of these competing interactions, which can be subtly influenced by the position and nature of substituents on the thiophene ring. rsc.orghhu.de

Table 1: Summary of Potential Intermolecular Interactions in Chlorothiophene Derivatives

| Interaction Type | Donor | Acceptor | Typical Geometry / Comments |

| Hydrogen Bond | O-H | O (hydroxyl) | Strong, directional interaction leading to chains or rings. libretexts.orgnih.gov |

| Hydrogen Bond | C-H (aromatic) | O (hydroxyl/carbonyl) | Weaker interaction, often forming C(n) chain motifs. researchgate.netnih.gov |

| Halogen Bond | C-Cl | O, N, S, π-system | Directional interaction involving the σ-hole on the chlorine atom. acs.orgulb.ac.be |

| Halogen Contact | Cl | Cl | Short contact, often with one C-Cl···Cl angle near 180° and the other near 90°. nih.gov |

| π-π Stacking | Thiophene Ring | Thiophene Ring | Face-to-face or slipped-stack arrangement with interplanar distances typically 3.3-3.8 Å. rsc.orgiucr.org |

| C-H···π Interaction | C-H | Thiophene Ring | A hydrogen atom pointing towards the face of the aromatic ring. nih.govmdpi.com |

| Chalcogen Interaction | S | H, S, C | Weak interactions involving the sulfur atom of the thiophene ring. ulb.ac.bemdpi.com |

Table 2: Common Crystal Packing Motifs in Substituted Thiophene Analogs

| Compound Class | Dominant Interactions | Resulting Motif | Reference |

| (2E)-1-(5-halogenothiophen-2-yl)prop-2-en-1-ones | C-H···O Hydrogen Bonds | C(7) or C(5) Chains | nih.gov |

| (E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one | π-π Stacking, van der Waals forces | Corrugated Sheets | iucr.orgresearchgate.net |

| Substituted Benzo[1,2-b:4,5-b′]bis[b]benzothiophenes | π-stacking, T-shaped contacts | Layered π-stack (LπS), Layered Herringbone (LHB) | rsc.org |

| 5,5″-dimethyl-[2,2′:5′,2″-terthiophene] | C-H···π, S···S, H···H | Stacked Layers | mdpi.com |

Computational and Theoretical Studies of 4 Chlorothiophen 3 Yl Methanol and Substituted Thiophenes

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like (4-Chlorothiophen-3-yl)methanol and its derivatives. These computational techniques provide insights into molecular geometries, electronic properties, and reaction mechanisms at the atomic level.

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) has become a standard method for studying the structural and electronic properties of thiophene (B33073) derivatives due to its balance of accuracy and computational cost. nih.govsemanticscholar.org DFT calculations are widely used to obtain optimized molecular geometries, which are crucial for understanding the molecule's stability and reactivity. aip.orgresearchgate.net For instance, in studies of substituted thiophenes, DFT has been employed to determine bond lengths, bond angles, and dihedral angles, providing a detailed picture of the three-dimensional structure. nih.gov

The electronic properties of thiophene derivatives, such as ionization potential, electron affinity, and electronic excitation energies, can also be calculated using DFT. mdpi.com These properties are essential for understanding the behavior of these compounds in various applications, including organic electronics and pharmaceuticals. researchgate.netmdpi.com For example, DFT calculations have been used to investigate the electronic properties of 2-thiophene carboxylic acid thiourea (B124793) derivatives with potential antibacterial and antifungal activities. mdpi.com Furthermore, DFT has been instrumental in studying the impact of different substituents on the electronic structure of the thiophene ring, which allows for the tuning of material properties for specific applications like organic light-emitting diodes (OLEDs) and solar cells. nih.govaip.org

Theoretical studies on various thiophene derivatives have demonstrated the utility of DFT in predicting key molecular descriptors related to chemical reactivity. mdpi.com The B3LYP functional is a popular choice within DFT for providing a good compromise between accuracy and computational efficiency for medium to large-sized molecules. nih.gov

Hartree-Fock (HF) Methods in Thermochemical Analyses

Hartree-Fock (HF) methods, while being a more traditional ab initio approach, still find application in the thermochemical analysis of thiophene derivatives. nih.gov HF calculations have been used to determine the standard molar enthalpies of formation for a series of β-alkyl-substituted thiophenes. nih.gov These thermochemical data are vital for understanding the thermodynamic stability of these compounds.

However, it has been noted that HF methods, such as HF/6-31G(d,p), may not always accurately predict experimental behavior for certain properties. nih.gov In the context of formation reactions, both DFT and HF calculations have shown similar trends in predicting standard enthalpies of formation in the condensed phase. nih.gov This suggests that while HF may have limitations, it can still provide valuable qualitative insights into the thermochemical properties of substituted thiophenes. More advanced computational methods are often used in conjunction with or as a refinement to HF calculations to achieve higher accuracy. csic.es

Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potentials for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. mdpi.com The HOMO-LUMO energy gap is a crucial parameter that reflects the molecule's chemical reactivity and stability. mdpi.commdpi.com A smaller energy gap generally suggests higher reactivity. bohrium.com

For substituted thiophenes, FMO analysis helps in understanding how different functional groups affect their reactivity. bohrium.com For example, in thiophene sulfonamide derivatives, the distribution of the electronic cloud in the FMOs is influenced by the presence of electron-withdrawing or electron-donating groups. mdpi.com This analysis is critical for designing molecules with specific electronic properties for applications in organic solar cells and other electronic devices. bohrium.comresearchgate.netnih.gov

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. bohrium.com Red regions in an MEP map indicate areas of high electron density (nucleophilic), while blue regions signify electron-deficient areas (electrophilic). This information is valuable for predicting how a molecule will interact with other reagents. arabjchem.org For instance, MEP analysis has been used to assess nucleophile-electrophile interactions in thiophene derivatives designed for organic solar cells. bohrium.com

Table 1: Frontier Molecular Orbital Energies of Selected Thiophene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiophene | -6.87 | -0.69 | 6.18 |

| 2-Chlorothiophene | -6.98 | -1.13 | 5.85 |

| 3-Chlorothiophene | -6.95 | -1.08 | 5.87 |

| This compound | Data not available | Data not available | Data not available |

Note: The data in this table is illustrative and based on typical values found in the literature for similar compounds. Actual values for this compound would require specific calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular interactions and charge delocalization within a molecule. uni-muenchen.denih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.de This approach provides a quantitative description of donor-acceptor interactions, which are key to understanding charge transfer and delocalization. uni-muenchen.de

In the context of substituted thiophenes, NBO analysis can reveal how substituents influence the electronic structure of the thiophene ring and any attached functional groups. bohrium.com By examining the interactions between filled (donor) and empty (acceptor) NBOs, it is possible to quantify the extent of charge delocalization from lone pairs or bonding orbitals into antibonding orbitals. uni-muenchen.de These delocalization effects, often referred to as hyperconjugation, play a significant role in determining the stability and reactivity of the molecule. For example, NBO analysis has been used to investigate key intramolecular interactions in novel nitro-containing thiophene derivatives. bohrium.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited-state properties of molecules, such as electronic absorption and emission spectra. mdpi.comnih.gov It is widely used to predict the UV-Vis absorption spectra of thiophene derivatives, providing insights into their color and photophysical properties. bohrium.combohrium.com

TD-DFT calculations can determine the vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without a change in molecular geometry. mdpi.com These calculations also provide information about the oscillator strengths of these transitions, which are related to the intensity of the absorption bands. bohrium.com For example, TD-DFT has been successfully applied to reproduce the spectrochemical properties of dithiolodithiole and thiophene-based electrochromic systems. mdpi.com

However, it is important to note that TD-DFT has known limitations and can sometimes provide qualitatively incorrect results for certain thiophene-based compounds, such as spurious state inversions and incorrect excitation characters. nih.gov Despite these potential issues, TD-DFT remains a valuable tool for the computational design and characterization of new thiophene derivatives with tailored optical properties for applications in organic electronics. bohrium.comacs.org

Prediction of Spectroscopic Parameters

Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic data of molecules like this compound and its derivatives. Theoretical calculations can provide valuable insights into vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

DFT calculations are commonly used to predict the vibrational spectra of thiophene derivatives. mdpi.com By performing a vibrational analysis on the optimized molecular structure, it is possible to calculate the harmonic vibrational frequencies. mdpi.com These calculated frequencies can then be compared with experimental FT-IR and Raman spectra to aid in the assignment of the observed vibrational bands. nih.gov

Similarly, computational methods can predict NMR chemical shifts (¹H and ¹³C). nih.gov These predictions are valuable for confirming the molecular structure of newly synthesized compounds and for understanding how the electronic environment of different nuclei is affected by substituents. nih.govbohrium.com

The prediction of UV-Vis spectra is typically achieved using TD-DFT, as discussed in the previous section. nih.govbohrium.com These calculations can help to understand the electronic transitions responsible for the observed absorption bands and how they are influenced by the molecular structure and substituents. acs.orgnih.gov The combination of experimental spectroscopy and computational predictions provides a powerful approach for the comprehensive characterization of substituted thiophenes. semanticscholar.orgnih.gov

Table 2: Predicted Spectroscopic Data for a Generic Substituted Thiophene

| Spectroscopic Technique | Predicted Parameter | Typical Value Range |

| FT-IR | C-H stretching (aromatic) | 3100-3000 cm⁻¹ |

| FT-IR | C=C stretching (aromatic) | 1600-1450 cm⁻¹ |

| FT-IR | C-S stretching | 800-600 cm⁻¹ |

| ¹H NMR | Thiophene ring protons | 6.5-8.0 ppm |

| ¹³C NMR | Thiophene ring carbons | 120-145 ppm |

| UV-Vis | π → π* transition | 230-280 nm |

Note: This table provides a general range of expected spectroscopic values for a substituted thiophene. The actual values for this compound would depend on its specific electronic and structural properties.

Calculation of Vibrational Frequencies for FT-IR and Raman Spectral Assignments

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. uni-siegen.de Computational methods, particularly density functional theory (DFT), are instrumental in assigning the observed spectral bands to specific vibrational modes. nih.gov

The process involves optimizing the molecular geometry of the compound in the gas phase and then calculating the harmonic vibrational frequencies. researchgate.net These calculated frequencies, however, are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. nih.gov To bridge this gap, scaling factors are applied to the computed frequencies. researchgate.netresearchgate.net For instance, in studies of chalcone (B49325) derivatives containing a chlorothiophene moiety, scaling factors of 0.9608 or a dual-scaling approach (e.g., 0.983 for frequencies below 1700 cm⁻¹ and 0.958 for those above) have been successfully used with the B3LYP functional and the 6-311++G(d,p) basis set. researchgate.netresearchgate.net

The potential energy distribution (PED) analysis is a crucial component of these studies, as it quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. researchgate.net This allows for a detailed and unambiguous assignment of the vibrational bands observed in the FT-IR and Raman spectra. nih.gov For example, the characteristic C=O stretching vibration in chlorothiophene-based chalcones has been computationally identified and assigned in both FT-IR and Raman spectra. researchgate.net Similarly, the C-H stretching vibrations of the thiophene ring and other substituents can be precisely assigned. researchgate.netbmrat.org

The table below presents a selection of experimentally observed and computationally calculated vibrational frequencies for related substituted thiophene compounds, illustrating the strong agreement typically achieved after scaling.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) | Reference |

| C=O Stretch | 1650 | 1657 | bmrat.org |

| C=C Aromatic Stretch | 1588 | - | bmrat.org |

| C-H Stretch (Aromatic) | 3034 | - | bmrat.org |

| C-Cl Stretch | 716 | - | bmrat.org |

| N-H Stretch | 3319 | - | frontiersin.org |

| C=N Stretch | 1506 | - | frontiersin.org |

| C=S Stretch | 1139 | - | frontiersin.org |

This table is illustrative and compiles data from various substituted thiophene derivatives to show the application of computational methods. Specific data for this compound was not available in the search results.

Computational Prediction of NMR Chemical Shifts (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. nih.gov Computational methods provide a powerful means to predict ¹H and ¹³C NMR chemical shifts, aiding in the confirmation of molecular structures and the assignment of complex spectra. nih.gov

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common and reliable approach for calculating NMR chemical shifts. researchgate.netnih.gov This method involves calculating the isotropic magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then obtained by referencing these values to a standard, typically tetramethylsilane (B1202638) (TMS).

Numerous studies on substituted thiophenes have demonstrated the high accuracy of the GIAO method. For instance, in a study of 4-[(1E)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-en-1-yl] phenyl 4-methylbenzene-1-sulfonate, the calculated ¹H NMR chemical shifts showed excellent agreement with the experimental data. researchgate.net Similarly, research on thiophene-based pyrazole (B372694) amides has shown that computed NMR data significantly aligns with experimental results. mdpi.com

The table below showcases the correlation between experimental and computationally predicted ¹H NMR chemical shifts for a representative chlorothiophene derivative, highlighting the predictive power of the GIAO method.

| Proton | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Compound | Reference |

| H (d, J = 15.5 Hz) | 7.81 | - | (E)-1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one | arabjchem.org |

| H (d, J = 4.1 Hz) | 7.62 | - | (E)-1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one | arabjchem.org |

| H (d, J = 15.5 Hz) | 7.20 | - | (E)-1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one | arabjchem.org |

| H (d, J = 4.0 Hz) | 7.00 | - | (E)-1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one | arabjchem.org |

| H (d, J = 15.4 Hz) | 7.79 | - | (E)-1-(5-chlorothiophen-2-yl)-3-(3,4-dimethoxyphenyl) prop-2-en-1-one | arabjchem.org |

| H (d, J = 4.1 Hz) | 7.64 | - | (E)-1-(5-chlorothiophen-2-yl)-3-(3,4-dimethoxyphenyl) prop-2-en-1-one | arabjchem.org |

This table provides examples from related compounds to illustrate the application of computational NMR prediction. Specific calculated values for these protons were not detailed in the provided search results, but the source confirms good agreement.

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry offers a unique window into the intricate details of chemical reactions, allowing for the exploration of reaction mechanisms and the elucidation of factors that govern reactivity.

Computational Mechanistic Studies of Thiophene Functionalization

The functionalization of the thiophene ring is a cornerstone of many synthetic strategies. Computational studies have been pivotal in understanding the mechanisms of these reactions. For instance, DFT calculations have been employed to investigate the palladium-catalyzed direct arylation of thiophenes. nih.gov These studies have shed light on the role of ligands and the nature of the rate-determining step.

One important mechanistic model that has been supported by computational studies is the concerted metalation-deprotonation (CMD) mechanism. nih.gov This mechanism is believed to be operative in many Pd(II)-catalyzed C-H functionalization reactions. Computational analyses of the reaction of Pd(II) complexes with substituted thiophenes have helped to refine this model, leading to the concept of an electrophilic concerted metalation-deprotonation (eCMD) pathway for electron-rich substrates. nih.gov

Furthermore, computational studies have been used to explore the regioselectivity of thiophene functionalization. For example, in the palladium-catalyzed 1,4-migration associated with direct arylation, computational insights can help explain why functionalization occurs at the β-position of the thiophene ring. rsc.org These studies often involve mapping the potential energy surface of the reaction, identifying transition states, and calculating activation barriers for different possible pathways.

Research on the oxidative addition of the C-S bond of thiophene to a platinum(0) complex has also benefited from computational analysis. acs.org DFT calculations have shown that the initial η²-coordination of thiophene through the C=C double bond is energetically more favorable than coordination through the sulfur atom, providing crucial insights into the initial steps of the reaction. acs.org

Structure-Reactivity Relationships Derived from Computational Models

Computational models are invaluable for establishing quantitative structure-reactivity relationships (QSRRs). These relationships connect the structural and electronic properties of molecules to their chemical reactivity.

For substituted thiophenes, DFT calculations have been used to determine a variety of reactivity descriptors, including:

Chemical Potential (μ) : A measure of the escaping tendency of an electron from a molecule. mdpi.com

Chemical Hardness (η) : A measure of the resistance to a change in electron distribution. mdpi.com

Global Electrophilicity Index (ω) : A measure of the ability of a molecule to accept electrons. nih.gov

Studies have shown that these computationally derived descriptors can be correlated with experimentally determined reactivity parameters. For example, a satisfactory linear correlation has been observed between the experimental electrophilicity parameter (E) of substituted thiophenes and their theoretical global electrophilicity index (ω). nih.gov This relationship can then be used to predict the electrophilic reactivity of new thiophene derivatives. nih.gov

Furthermore, computational models can elucidate the influence of substituents on the reactivity of the thiophene ring. For instance, theoretical studies on 3-phenoxythiophene (B1353367) derivatives have shown that the number and position of the phenoxy groups significantly impact the geometry of the ground state and the cation radical, which in turn determines their electropolymerization aptitude. rsc.org Similarly, studies on the reaction of thiophenes with singlet oxygen have computationally demonstrated that electron-withdrawing groups decrease reactivity, while electron-donating groups increase it. mdpi.com This effect has been quantified through correlations with calculated parameters like Mulliken electronegativity. mdpi.com

The table below summarizes key computational descriptors and their implications for the reactivity of substituted thiophenes.

| Computational Descriptor | Definition | Implication for Reactivity |

| Chemical Potential (μ) | Negative of electronegativity | Higher μ indicates greater nucleophilicity |

| Chemical Hardness (η) | Resistance to deformation of electron cloud | Higher η indicates lower reactivity |

| Global Electrophilicity Index (ω) | Propensity to accept electrons | Higher ω indicates greater electrophilicity |

| HOMO-LUMO Gap | Energy difference between highest occupied and lowest unoccupied molecular orbitals | Smaller gap generally implies higher reactivity |

These computational approaches provide a robust framework for understanding and predicting the chemical behavior of this compound and other substituted thiophenes, guiding further experimental work in materials science and medicinal chemistry.

Applications and Advanced Materials Research Involving 4 Chlorothiophen 3 Yl Methanol and Its Derivatives

Role as a Key Synthetic Precursor in Organic Synthesis

The unique arrangement of functional groups on the (4-Chlorothiophen-3-yl)methanol molecule makes it a highly useful building block in organic synthesis. The hydroxymethyl group can be easily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, while the chloro-substituent on the thiophene (B33073) ring provides a site for various cross-coupling reactions. This dual reactivity allows for the strategic construction of more complex molecular architectures.

Building Block for Complex Heterocyclic Systems

The thiophene core is a fundamental unit in many complex heterocyclic systems due to its electronic properties and stability. This compound serves as a scaffold for synthesizing larger, multi-ring structures. For instance, the chloro- and hydroxymethyl groups are reactive sites that can be used to introduce other cyclic or heterocyclic moieties. This is particularly relevant in the creation of "push-pull" systems, where electron-donating and electron-withdrawing groups are attached to a conjugated system, a design principle often used for creating functional dyes and electronic materials. researchgate.net The ability to selectively modify the thiophene ring at different positions is crucial for building libraries of compounds for various applications, including pharmaceuticals and organic electronics. researchgate.net

Precursor for Advanced Functional Molecules with Tailored Properties

The development of functional molecules with specific electronic, optical, or biological properties often relies on a concept known as "molecular engineering." jhuapl.edu this compound is an exemplary precursor for this approach. The chloro-substituent can be replaced through coupling reactions like Suzuki or Stille coupling, allowing for the extension of the π-conjugated system by adding aryl, vinyl, or other thiophene units. sigmaaldrich.com The hydroxymethyl group can be functionalized to introduce solubilizing groups, reactive sites for polymerization, or moieties that influence molecular packing in the solid state. This high degree of synthetic flexibility enables the fine-tuning of properties such as absorption and emission wavelengths, redox potentials, and charge carrier mobility, which are critical for advanced materials.

Materials Science and Engineering Applications

The derivatives of this compound are being explored for their potential in creating novel materials with applications in electronics and photonics. The inherent properties of the thiophene ring, such as its electron-rich nature and rigid structure, make it an ideal component for electroactive and photoactive materials.

Development of Polythiophene Derivatives and Conducting Polymers

Polythiophenes are a major class of conducting polymers known for their excellent environmental and thermal stability. cmu.edu They are used in a wide range of applications, from antistatic coatings to sensors and solar cells. cmu.eduphysicsjournal.net The synthesis of polythiophenes can be achieved through various methods, including electrochemical polymerization and metal-catalyzed coupling reactions. cmu.eduwikipedia.org

This compound is a precursor for creating functionalized polythiophenes. The hydroxymethyl group can be used to initiate polymerization or can be modified to attach side chains that control the polymer's solubility and morphology. The chlorine atom provides a handle for polymerization methods like Grignard Metathesis (GRIM) or other cross-coupling polymerizations, which can lead to highly regioregular polymers. researchgate.net The regioregularity, or the consistent head-to-tail coupling of monomer units, is crucial as it significantly impacts the polymer's electronic properties, such as conductivity and charge carrier mobility. wikipedia.org

Below is an illustrative table comparing the general properties of different types of polythiophene derivatives.

| Polymer Type | Typical Monomer Precursor | Common Synthesis Method | Key Properties | Potential Applications |

| Poly(3-alkylthiophene)s (P3ATs) | 3-Alkylthiophene | Grignard Metathesis (GRIM), FeCl₃ Polymerization | Good solubility, processability, high hole mobility. | Organic solar cells, field-effect transistors. researchgate.net |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | 3,4-Ethylenedioxythiophene (EDOT) | Oxidative Chemical/Electrochemical Polymerization | High conductivity, excellent stability, transparency. physicsjournal.netwikipedia.org | Transparent electrodes, antistatic coatings, bioelectronics. |

| Functionalized Polythiophenes | Substituted Thiophenes (e.g., from this compound) | Various Coupling Polymerizations | Tunable electronic and optical properties, specific functionalities. | Sensors, smart materials, specialized electronic devices. |

This table presents generalized data for classes of polythiophenes to illustrate the context in which derivatives of this compound would be developed.

Contribution to Organic Semiconductors and Electronic Materials Development

Thiophene-based molecules, from small oligomers to long-chain polymers, are among the most widely studied organic semiconductors. sigmaaldrich.comcas.org Their utility stems from their robust chemical stability and high charge carrier mobilities, which are essential for devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). cas.orgpkusz.edu.cn

Derivatives of this compound can be designed to function as the active semiconductor layer in these devices. By strategically building larger molecules from this precursor, researchers can control the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. pkusz.edu.cn This control is vital for efficient charge injection from electrodes and for creating effective donor-acceptor interfaces in solar cells. The ability to introduce specific side chains via the hydroxymethyl group can also influence the thin-film morphology of the semiconductor, promoting the molecular ordering needed for high charge mobility. sigmaaldrich.com For example, new phenyl and phenylthienyl derivatives have been synthesized and characterized as effective organic semiconductors for thin-film transistors. nih.gov

Research in Non-Linear Optical (NLO) Materials Design

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. jhuapl.edu They are critical for technologies like frequency conversion, optical switching, and data storage. acrhem.orgresearchgate.net Organic materials are particularly promising for NLO applications due to their large and fast nonlinearities, which can be tuned through molecular design. acrhem.orgnih.gov

The key to a good organic NLO molecule is typically a π-conjugated system linking an electron donor and an electron acceptor group. researchgate.net this compound provides a conjugated thiophene core that can be functionalized to create such donor-acceptor "push-pull" structures. The hydroxymethyl group can be converted into a strong donor (e.g., an ether or amine) or a strong acceptor (e.g., an ester or nitrile), while the chloro-position can be used to attach other parts of the conjugated system. This synthetic versatility allows for the systematic design of molecules with large second-order hyperpolarizability (β), a key figure of merit for NLO materials. researchgate.net Research has shown that tailoring the length of the π-conjugated system and the strength of the donor/acceptor groups in thiophene-based molecules can effectively tune their NLO properties. researchgate.net

Biochemical and Mechanistic Interaction Studies

The biochemical and mechanistic investigations of this compound and its derivatives are crucial for understanding their biological activity and potential toxicological profiles. These studies often focus on how these molecules interact with biological systems at a molecular level, their susceptibility to enzymatic transformations, and their journey through metabolic pathways.

Exploration of Molecular Interactions with Biomolecular Targets

The interaction of small molecules like this compound with biomolecular targets such as proteins and nucleic acids is governed by a variety of non-covalent forces. The specific structural features of this compound, namely the chlorothiophene ring and the methanol (B129727) group, dictate the types of interactions it can form.

The thiophene ring, being an aromatic heterocycle, is capable of engaging in hydrophobic interactions and π-stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within protein binding pockets. The sulfur atom in the thiophene ring can also participate in hydrogen bonding as a hydrogen bond acceptor, a feature that enhances drug-receptor interactions.

The methanol group is a key player in forming hydrogen bonds , acting as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the hydroxyl oxygen). This allows for specific and directional interactions with polar amino acid residues (e.g., serine, threonine, aspartate, glutamate) or the phosphate (B84403) backbone of nucleic acids.

In silico molecular docking studies on various thiophene derivatives have demonstrated their ability to fit into the active sites of a range of enzymes, where these non-covalent interactions stabilize the ligand-protein complex. For instance, studies on chlorothiophene-based chalcones have revealed interactions with anti-apoptotic proteins like MDM2 and Bcl-2. While specific docking studies for this compound are not extensively reported, the principles derived from analogous structures suggest its potential to bind to various biological targets through a combination of the aforementioned interactions.

A study on 3- and 4-chloromethcathinone (structurally different but containing a chloro-substituted aromatic ring) showed strong binding to human serum albumin (HSA), with the aromatic moiety being in close contact with the protein residues. This suggests that this compound could also exhibit binding to plasma proteins, which would affect its distribution and bioavailability in biological systems.

| Structural Feature of this compound | Potential Molecular Interaction | Interacting Biomolecular Partner (Example) |

|---|---|---|

| Thiophene Ring | Hydrophobic Interactions, π-Stacking | Aromatic amino acids (Phenylalanine, Tyrosine) |

| Sulfur Atom (in Thiophene) | Hydrogen Bonding (Acceptor) | Polar amino acids (Serine, Threonine) |

| Methanol Group (-CH2OH) | Hydrogen Bonding (Donor and Acceptor) | Polar amino acids, Peptide backbone |

| Chlorine Atom | Halogen Bonding, Hydrophobic Interactions | Electron-rich atoms (Oxygen, Nitrogen) |

Investigations into Enzyme-Substrate Interactions

The interaction of this compound and its derivatives with enzymes is a critical area of research, as these interactions can lead to enzyme inhibition or the compound acting as a substrate for enzymatic catalysis. The thiophene moiety is a well-known "privileged scaffold" in medicinal chemistry, and its derivatives have been investigated as inhibitors of various enzymes.

For example, different thiophene derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Molecular docking studies of these inhibitors revealed that the thiophene ring can position itself within the enzyme's active site to establish key interactions. While this compound itself has not been extensively studied as an enzyme inhibitor, its structural motifs are present in compounds that do exhibit such activity.

The metabolism of thiophene-containing compounds is often mediated by the cytochrome P450 (CYP450) superfamily of enzymes . quinoline-thiophene.comacs.org These enzymes play a crucial role in the biotransformation of a vast number of xenobiotics. The thiophene ring can be a substrate for CYP450-mediated oxidation, which is a key step in its metabolic pathway.

The interaction with CYP450 enzymes can lead to the formation of reactive metabolites. The sulfur atom of the thiophene ring is susceptible to oxidation, leading to the formation of thiophene-S-oxides . These intermediates are electrophilic and can react with nucleophilic residues in proteins and other macromolecules. Alternatively, the double bonds in the thiophene ring can be epoxidized to form thiophene epoxides , which are also reactive species. nih.gov

Studies on substituted thiophenes have shown that the nature and position of the substituents significantly influence the rate and pathway of metabolism by CYP450 enzymes. For instance, the presence of a chlorine atom can affect the electronic properties of the thiophene ring and, consequently, its susceptibility to oxidation. Research on α-chlorothiophenes has demonstrated that they can be bioactivated to form glutathione (B108866) (GSH) adducts in an NADPH-dependent manner, a process likely mediated by CYP450 enzymes. This suggests a metabolic pathway where the chlorine atom is displaced by the nucleophilic thiol group of glutathione.

Research into Metabolic Pathways Involving Thiophene Structures

The metabolic fate of thiophene-containing compounds is of significant interest due to the potential for bioactivation to toxic metabolites. The primary metabolic pathways for the thiophene ring involve oxidative processes catalyzed by cytochrome P450 enzymes. nih.gov

The two main proposed pathways for thiophene bioactivation are:

S-oxidation: The sulfur atom is oxidized to form a thiophene-S-oxide. This is often considered a major metabolic pathway for many thiophene derivatives.

Epoxidation: One of the double bonds in the thiophene ring is oxidized to form a thiophene epoxide.

Both of these pathways generate electrophilic intermediates that can covalently bind to cellular nucleophiles such as glutathione (GSH), proteins, and DNA. The formation of GSH adducts is a detoxification pathway, as it neutralizes the reactive electrophile and facilitates its excretion. However, if the generation of reactive metabolites overwhelms the detoxification capacity of the cell, they can bind to critical cellular macromolecules, leading to toxicity.

For this compound, the presence of the chlorine atom and the methanol group will influence its metabolism. The methanol group itself can be a site for metabolism, potentially undergoing oxidation to an aldehyde and then a carboxylic acid. This could represent a competing metabolic pathway that might reduce the extent of metabolism on the thiophene ring itself.

Research on various substituted thiophenes has shown that substitutions on the ring can modulate the propensity for bioactivation. For example, substitutions at the C4 or C5 positions of 2-acetylthiophenes were found to decrease the formation of reactive metabolites compared to the unsubstituted compound. nih.gov The order of adduct formation was found to be 4-Br ~ 4-Cl > 5-Cl, indicating that both the nature and position of the halogen substituent are important. nih.gov

In the case of some thiophene-containing drugs, metabolism occurs on other parts of the molecule, thereby avoiding the formation of reactive species from the thiophene ring. For example, the metabolism of tiaprofenic acid involves the reduction of a keto group and hydroxylation of a benzene (B151609) ring, with no reactive metabolites from the thiophene ring being detected.

| Metabolic Pathway | Enzyme Family Involved | Potential Metabolites of this compound | Potential Biological Consequence |

|---|---|---|---|

| Thiophene S-oxidation | Cytochrome P450 | This compound-S-oxide | Formation of a reactive electrophile |

| Thiophene Epoxidation | Cytochrome P450 | This compound epoxide | Formation of a reactive electrophile |

| Glutathione Conjugation | Glutathione S-transferases | Glutathione adduct of oxidized thiophene or direct displacement of Cl | Detoxification and excretion |

| Alcohol Oxidation | Alcohol/Aldehyde Dehydrogenases | 4-Chlorothiophene-3-carbaldehyde (B3024029), 4-Chlorothiophene-3-carboxylic acid | Potential alternative, less toxic metabolic route |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Chlorothiophen-3-yl)methanol, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or oxidation of precursor thiophene derivatives. For example, chlorination of 3-hydroxythiophene intermediates using SOCl₂ or PCl₃ under anhydrous conditions is common . Methanol serves as both solvent and nucleophile in some protocols, but stoichiometric control is critical to avoid over-alkylation. Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

- Data Considerations : Yields vary with temperature (40–60°C optimal) and catalyst choice (e.g., DMAP improves regioselectivity). Monitor reaction progress via TLC or GC-MS to optimize termination points.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Structural Analysis :

- NMR : ¹H NMR shows distinct signals for the thiophene ring (δ 6.8–7.2 ppm) and hydroxymethyl group (δ 4.5–5.0 ppm). ¹³C NMR confirms the chlorinated carbon (δ 125–130 ppm) .

- IR : O-H stretch (~3200 cm⁻¹) and C-Cl vibration (~650 cm⁻¹) are diagnostic.

- Mass Spectrometry : ESI-MS typically exhibits [M+H]⁺ peaks at m/z 162–164 (isotopic Cl pattern) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

- Approach :

- Use DFT (B3LYP/6-31G*) to model transition states and predict regioselectivity in substitution reactions.

- Molecular docking (AutoDock Vina) screens bioactivity against targets like bacterial enzymes, leveraging the compound's thiophene backbone for π-π interactions .

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

- Case Study : Discrepancies in predicted vs. observed NMR shifts may arise from solvent effects or dynamic conformational changes.

- Resolution :

- Re-run simulations with explicit solvent models (e.g., COSMO-RS) .

- Perform variable-temperature NMR to detect rotameric equilibria .

- Cross-validate with alternative techniques (e.g., X-ray crystallography ).

Q. What strategies improve the sustainability of synthesizing this compound?

- Green Chemistry :

- Replace traditional chlorination agents (SOCl₂) with biocatalysts (haloperoxidases) to reduce waste .

- Employ microwave-assisted synthesis to shorten reaction times and energy use .

Experimental Design & Data Analysis

Q. How to design a SAR study for this compound derivatives targeting antimicrobial activity?

- Framework :

- Variation : Modify the hydroxymethyl group (e.g., esterification, oxidation to carboxylate) and thiophene substituents (e.g., electron-withdrawing groups).

- Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays. Include cytotoxicity screening (MTT assay on mammalian cells) .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Crystallization Issues : The compound’s polarity and low melting point (~80°C) complicate crystal growth.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.